![molecular formula C18H14Br4O6-2 B011275 Bis(2,3-dibromosalicyl)fumarate CAS No. 106044-07-9](/img/structure/B11275.png)
Bis(2,3-dibromosalicyl)fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromosalicyl)fumarate, also known as this compound, is a useful research compound. Its molecular formula is C18H14Br4O6-2 and its molecular weight is 671.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
1. Hemoglobin Modification
Bis(2,3-dibromosalicyl)fumarate is primarily used as a potent hemoglobin acylating agent. It covalently modifies hemoglobin by cross-linking the beta chains, which is crucial for studying hemoglobin function and dysfunction. This modification can influence the oxygen-binding properties of hemoglobin, making it a valuable tool in research on blood disorders such as sickle cell anemia .
2. Sickle Cell Disease Research
Research indicates that this compound can prevent the polymerization of sickle hemoglobin, thereby improving red blood cell deformability and potentially reducing the severity of sickle cell disease. In vitro studies have shown its effectiveness in modifying hemoglobin to enhance its functionality under pathological conditions .
Case Study 1: Cross-Linking Effects on Hemoglobin
A study explored the structural characterization of human hemoglobin modified by this compound using mass spectrometry techniques. The results demonstrated significant alterations in oxygen affinity due to cross-linking, suggesting potential therapeutic applications for creating blood substitutes that mimic natural erythrocytes .
Case Study 2: Anti-Sickling Properties
In vivo studies conducted on animal models of sickle cell disease revealed that this compound effectively reduced the complications associated with sickle-shaped cells. The compound's ability to modify hemoglobin led to improved red blood cell flexibility and decreased clumping, highlighting its therapeutic potential .
Propriétés
Numéro CAS |
106044-07-9 |
---|---|
Formule moléculaire |
C18H14Br4O6-2 |
Poids moléculaire |
671.9 g/mol |
Nom IUPAC |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
Clé InChI |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES isomérique |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Synonymes |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.